
Benzoic acid;2-(butan-2-ylamino)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;2-(butan-2-ylamino)propanenitrile is a chemical compound with the molecular formula C14H20N2O2. This compound is known for its unique structure, which includes a benzoic acid moiety and a butan-2-ylamino group attached to a propanenitrile backbone. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;2-(butan-2-ylamino)propanenitrile typically involves the reaction of benzoic acid derivatives with butan-2-ylamine and propanenitrile under controlled conditions. One common method involves the use of a condensation reaction, where benzoic acid is reacted with butan-2-ylamine in the presence of a dehydrating agent to form the intermediate product. This intermediate is then reacted with propanenitrile to yield the final compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include benzoic acid, butan-2-ylamine, and propanenitrile, along with catalysts and solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;2-(butan-2-ylamino)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides, hydroxides, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and their derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzoic acid;2-(butan-2-ylamino)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of benzoic acid;2-(butan-2-ylamino)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 2-amino-: Similar structure but with an amino group instead of a butan-2-ylamino group.
Benzoic acid, 2-hydroxy-: Contains a hydroxyl group instead of a butan-2-ylamino group.
Benzoic acid, 2-methyl-: Contains a methyl group instead of a butan-2-ylamino group.
Uniqueness
Benzoic acid;2-(butan-2-ylamino)propanenitrile is unique due to the presence of the butan-2-ylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
63315-47-9 |
|---|---|
Fórmula molecular |
C14H20N2O2 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
benzoic acid;2-(butan-2-ylamino)propanenitrile |
InChI |
InChI=1S/C7H14N2.C7H6O2/c1-4-6(2)9-7(3)5-8;8-7(9)6-4-2-1-3-5-6/h6-7,9H,4H2,1-3H3;1-5H,(H,8,9) |
Clave InChI |
LHTGMHCGDHQXJL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC(C)C#N.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


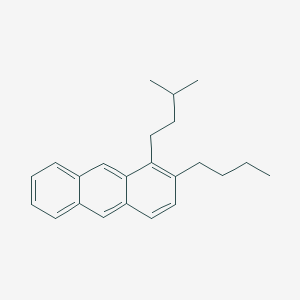
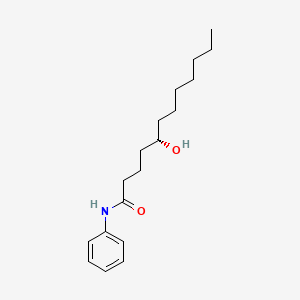

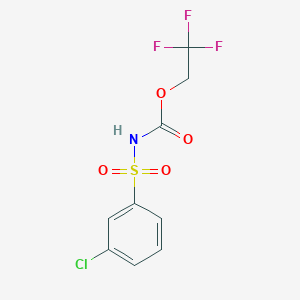


![4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14499061.png)
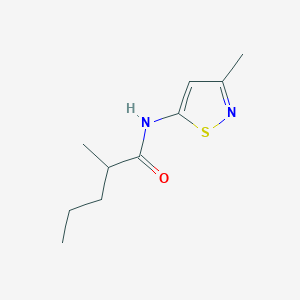

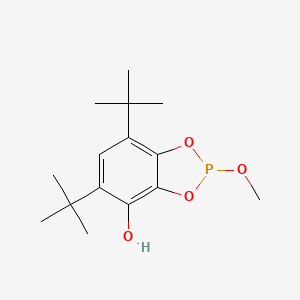

![Dispiro[2.1.2.1]octan-4-one](/img/structure/B14499083.png)
![1-[Chloro(phenylsulfanyl)methyl]naphthalene](/img/structure/B14499085.png)
![1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide](/img/structure/B14499091.png)
